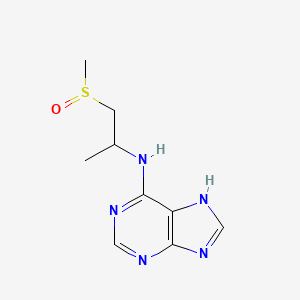![molecular formula C13H19NO3S B6631426 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is a chemical compound commonly referred to as MSEA. It belongs to the family of substituted anilines and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of MSEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, which may contribute to its biological effects. MSEA has been shown to inhibit PDE5, which is involved in the regulation of smooth muscle tone in the blood vessels. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and increased blood flow. MSEA has also been shown to inhibit CA, which is involved in the regulation of acid-base balance in the body. Inhibition of CA leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the blood. MSEA has also been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
MSEA has been shown to have various biochemical and physiological effects. It has been shown to have potent vasodilatory effects, which can lead to increased blood flow and decreased blood pressure. MSEA has also been shown to have anti-inflammatory effects, which can be beneficial for the treatment of various inflammatory conditions. Additionally, MSEA has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
Vorteile Und Einschränkungen Für Laborexperimente
MSEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, MSEA has been shown to have potent inhibitory effects on various enzymes, which makes it a valuable tool for studying enzyme activity. However, MSEA also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, MSEA has been shown to have some toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MSEA. One area of interest is the development of MSEA as a potential drug candidate for the treatment of various cancers. Additionally, further research is needed to fully understand the mechanism of action of MSEA and its effects on various enzymes. Further optimization of the synthesis method for MSEA may also be beneficial for improving the yield and purity of the final product. Overall, MSEA has the potential to be a valuable tool for scientific research and drug discovery.
Synthesemethoden
The synthesis of MSEA involves the reaction of 2-chloro-N-(2-hydroxyethyl)aniline with 2-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MSEA in good yields and high purity. The synthesis of MSEA has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MSEA is used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and monoamine oxidase (MAO). MSEA has also been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)13-5-3-2-4-12(13)14-8-6-11-7-9-17-10-11/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZINXBVWRBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

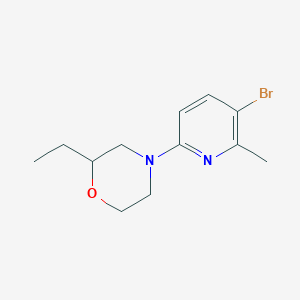

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

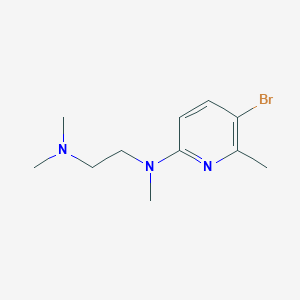
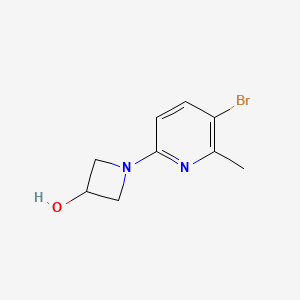

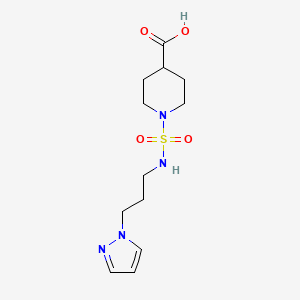
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
